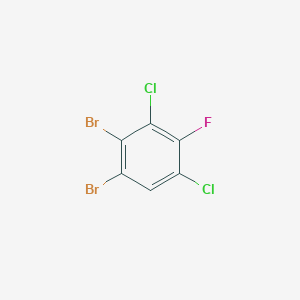![molecular formula C8H5ClN2O B13101579 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 144332-05-8](/img/structure/B13101579.png)
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and the pyrido[1,2-a]pyrimidin-2-one core structure contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer. Different aminoazines can also be employed in this approach, enabling access to several unusual bicyclic systems with higher nitrogen contents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of lithium amide anions and thermal cyclization are key steps in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrido[1,2-a]pyrimidin-2-one derivatives.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidin-2-one derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as protein tyrosine kinases and cyclin-dependent kinases . These interactions disrupt cellular processes, leading to therapeutic effects such as antiproliferative and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and enzyme inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities and are used in drug discovery.
Pyrido[1,2-a]pyrimidin-4-ones: Associated with a broad range of biological properties.
Uniqueness
7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential for substitution reactions. This structural feature distinguishes it from other pyrido[1,2-a]pyrimidin-2-one derivatives and contributes to its diverse biological activities.
Eigenschaften
CAS-Nummer |
144332-05-8 |
|---|---|
Molekularformel |
C8H5ClN2O |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
7-chloropyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-10-8(12)3-4-11(7)5-6/h1-5H |
InChI-Schlüssel |
NGLAMPFYDQFLBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C=CN2C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)


![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)

![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)



